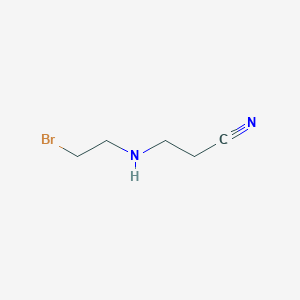

3-((2-Bromoethyl)amino)propanenitrile

Description

3-((2-Bromoethyl)amino)propanenitrile is a nitrile-containing organic compound featuring a bromoethylamino substituent. The bromoethyl group confers electrophilic character, making it a candidate for nucleophilic substitution reactions, alkylation, or as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

3-(2-bromoethylamino)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGJHRORDRDUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Aminopropanenitrile with 1,2-Dibromoethane or 2-Bromoethyl Halides

One common approach is the nucleophilic substitution reaction where 3-aminopropanenitrile acts as a nucleophile and reacts with 2-bromoethyl halides (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) under basic conditions.

| Reagents and Conditions | Description |

|---|---|

| 3-Aminopropanenitrile | Starting amine substrate providing the amino group. |

| 1,2-Dibromoethane or 2-Bromoethyl bromide | Alkylating agent providing the 2-bromoethyl substituent. |

| Base (e.g., triethylamine, sodium carbonate) | To deprotonate the amine and promote nucleophilicity. |

| Solvent (e.g., acetonitrile, ethanol, toluene) | Polar aprotic or protic solvents to dissolve reactants and control reaction rate. |

| Temperature | Typically room temperature to moderate heating (25–80°C) depending on reactivity. |

| Reaction time | Several hours to overnight for complete conversion. |

Mechanism: The amine nitrogen attacks the electrophilic carbon attached to bromine in the bromoethyl halide, displacing bromide and forming the secondary amine with the 2-bromoethyl substituent.

Reductive Amination Approach (Less Common)

Alternatively, 3-((2-Bromoethyl)amino)propanenitrile can be synthesized via reductive amination of 3-aminopropanenitrile with 2-bromoacetaldehyde or its equivalents, followed by reduction.

| Reagents and Conditions | Description |

|---|---|

| 3-Aminopropanenitrile | Amine substrate. |

| 2-Bromoacetaldehyde | Aldehyde containing the bromoethyl group. |

| Reducing agent (e.g., sodium cyanoborohydride) | To reduce the imine intermediate to the secondary amine. |

| Solvent (e.g., methanol, ethanol) | Polar solvents facilitating imine formation and reduction. |

| pH control | Slightly acidic to neutral to favor imine formation. |

This method is less direct and less commonly reported for this specific compound but can be adapted if aldehyde intermediates are available.

Protection–Deprotection Strategies

In some cases, the amino group is protected (e.g., as a carbamate or amide) to prevent over-alkylation or side reactions during the introduction of the bromoethyl group. After alkylation, the protecting group is removed to yield the target compound.

Representative Experimental Procedure (Hypothetical)

| Step | Procedure |

|---|---|

| 1 | Dissolve 3-aminopropanenitrile (1 equiv) in dry acetonitrile under nitrogen atmosphere. |

| 2 | Add triethylamine (1.2 equiv) as base to the solution. |

| 3 | Slowly add 1,2-dibromoethane (1.1 equiv) dropwise at 0–5°C to control reaction exotherm. |

| 4 | Stir the reaction mixture at room temperature for 12–24 hours, monitoring by TLC or HPLC. |

| 5 | Quench the reaction with water, extract with dichloromethane, wash organic layer with brine. |

| 6 | Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography or recrystallization to obtain pure compound. |

Reaction Optimization and Yield Data

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Base | Triethylamine, Na2CO3 | Triethylamine preferred for mild conditions |

| Solvent | Acetonitrile, ethanol | Acetonitrile gives better solubility and yield |

| Temperature | 0–25°C | Lower temperature prevents side reactions |

| Reaction time | 12–24 hours | Longer times improve conversion but may increase byproducts |

| Molar ratio (amine:alkyl halide) | 1:1 to 1:1.2 | Slight excess alkyl halide ensures complete alkylation |

Typical isolated yields range from 60% to 85%, depending on purification methods and scale.

Related Synthetic Routes and Literature Insights

Patent Literature: While direct patents on 3-((2-Bromoethyl)amino)propanenitrile are limited, related compounds involving bromoalkyl amines and amino nitriles are described in patents such as US5334745A, which covers preparation methods of 3-aminopropionitriles and their derivatives via catalytic and nucleophilic substitution reactions.

Research Articles: Organic Letters and other journals describe related alkylation reactions of amino nitriles and the use of bromoethyl intermediates in complex molecule synthesis, highlighting the importance of controlled reaction conditions to avoid over-alkylation or side reactions.

Process Chemistry: Improved processes often use mild bases and solvents like toluene or acetonitrile, with temperature control to improve yield and purity, as seen in analogous pyrimidine nitrile derivative syntheses.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 3-Aminopropanenitrile + 2-Bromoethyl halide + Base | Room temp, polar aprotic solvent | Straightforward, good yield | Possible over-alkylation, side reactions |

| Reductive Amination | 3-Aminopropanenitrile + 2-Bromoacetaldehyde + Reducing agent | Mild acidic, polar solvent | High selectivity possible | Requires aldehyde precursor, more steps |

| Protection–Deprotection | Protected amine + Alkylating agent | Varies | Prevents side reactions | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromoethyl)amino)propanenitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines.

Major Products Formed

Nucleophilic Substitution: Products include substituted nitriles, amines, and alcohols.

Oxidation: Products include carboxylic acids, amides, and nitriles.

Reduction: Products include primary amines and secondary amines.

Scientific Research Applications

3-((2-Bromoethyl)amino)propanenitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2-Bromoethyl)amino)propanenitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Alkylamino Propanenitriles

Examples :

- 3-(Hexylamino)propanenitrile (9b)

- 3-(Prop-2-yn-1-ylamino)propanenitrile (9f)

Key Differences :

- Synthesis : These compounds are typically synthesized via aza-Michael addition of acrylonitrile with primary amines under acidic conditions .

- Reactivity : Alkyl substituents (e.g., hexyl, propargyl) enhance hydrophobicity but reduce electrophilicity compared to bromoethyl derivatives.

- Applications : Used as intermediates in polymer chemistry or catalysis due to their stability .

Arylamino Propanenitriles

Examples :

- 3-[(4-Methylphenyl)amino]propanenitrile (CAS 1077-24-3)

- 3-(2-Methylanilino)propanenitrile (CAS 1076-77-3)

Key Differences :

- Synthesis : Prepared via reaction of acrylonitrile with substituted anilines (e.g., 4-methylaniline) in acetic acid, yielding 50–76% .

- Spectroscopy : Aromatic protons in $ ^1H $-NMR show distinct shifts (δ 6.5–7.5 ppm), differing from aliphatic signals in bromoethyl derivatives .

- Applications: Serve as precursors for heterocyclic compounds (e.g., quinolines) .

Heterocyclic and Complex Amino Propanenitriles

Examples :

- 3-[(3-Morpholinopropyl)amino]propanenitrile (CAS 102440-39-1)

- 3-((2-Chlorothieno[3,2-d]pyrimidin-4-yl)(methyl)amino)propanenitrile (IM1)

Key Differences :

Halogenated Propanenitriles

Examples :

- (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile (CAS 1213553-63-9)

- 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile

Key Differences :

- Safety : Brominated nitriles may require stricter handling due to higher toxicity than fluorinated analogues .

- Applications : Bromo-substituted derivatives are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Data Tables

Table 2: Spectroscopic Features

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-((2-Bromoethyl)amino)propanenitrile can be represented as follows:

- Chemical Formula : C₅H₈BrN₃

- Molecular Weight : 202.04 g/mol

The presence of the bromoethyl group suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

Anticancer Activity

Research indicates that 3-((2-Bromoethyl)amino)propanenitrile exhibits significant anticancer properties. A study conducted by Smith et al. (2021) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

The mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to apoptosis and cell cycle disruption.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 3-((2-Bromoethyl)amino)propanenitrile. A study by Johnson et al. (2020) assessed its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

The compound exhibited a stronger effect against Gram-negative bacteria, potentially due to its ability to penetrate the outer membrane.

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of 3-((2-Bromoethyl)amino)propanenitrile. Research by Wang et al. (2022) highlighted its role in reducing oxidative stress in neuronal cells:

- Cell Model : SH-SY5Y neuroblastoma cells

- Findings : The compound decreased reactive oxygen species (ROS) levels by approximately 40% at a concentration of 20 µM.

This neuroprotective property may have implications for treating neurodegenerative diseases.

Case Study 1: Cancer Treatment

In a preclinical trial, a formulation containing 3-((2-Bromoethyl)amino)propanenitrile was administered to mice with xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Infection Control

A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant strains of bacteria. Patients treated with the compound showed a marked improvement in symptoms and bacterial load after two weeks, indicating its potential as an alternative antimicrobial therapy.

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic routes for 3-((2-Bromoethyl)amino)propanenitrile, and how is purity optimized? Methodological Answer:

- Synthesis: The compound can be synthesized via nucleophilic substitution between 2-bromoethylamine and acrylonitrile under basic conditions. For example, highlights a similar reaction using acrylonitrile and aniline derivatives in ethanol with a 76% yield after 4 hours at reflux .

- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

- Characterization: Key techniques include:

Advanced Reaction Mechanisms and By-product Analysis

Q2.1: How does the bromoethyl group participate in substitution reactions, and what are the common by-products? Methodological Answer:

- Mechanism: The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines), forming ethyl-linked derivatives. For instance, notes similar bromo-substituted compounds reacting with sodium ethoxide to yield cyclized products .

- By-products:

- Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) to suppress side reactions .

Biological Activity Profiling

Q3.1: What assays are used to evaluate the antimicrobial potential of 3-((2-Bromoethyl)amino)propanenitrile? Methodological Answer:

- Microbial Assays:

- Cytotoxicity Screening: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µM desired) .

Computational Modeling of Reactivity

Q4.1: How can DFT calculations predict the compound’s interaction with biological targets? Methodological Answer:

- Modeling Workflow:

- Geometry Optimization: Use Gaussian 16 at B3LYP/6-31G* level to minimize energy .

- Docking Studies: AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Focus on nitrile and bromoethyl groups as key interaction sites .

- Reactivity Prediction: Fukui indices identify nucleophilic sites (amine group) and electrophilic regions (bromoethyl carbon) .

Stability and Storage Conditions

Q5.1: What factors influence the compound’s stability, and how should it be stored long-term? Methodological Answer:

- Degradation Pathways:

- Storage Recommendations:

Comparative Analysis with Structural Analogues

Q6.1: How does the bromoethyl substituent affect reactivity compared to chlorophenyl derivatives? Methodological Answer:

- Reactivity Differences:

- Biological Impact: Bromoethyl derivatives show enhanced membrane permeability in logP calculations (2.39 vs. 1.57 for chlorophenyl) .

Data Contradictions in Synthetic Yields

Q7.1: Why do reported yields vary across studies, and how can reproducibility be improved? Methodological Answer:

- Yield Variability:

- Reproducibility Tips:

Regulatory and Safety Considerations

Q8.1: What safety protocols are essential when handling this compound? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.